Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-
Description
The compound Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- (IUPAC name: 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid) is a piperidine derivative characterized by a 4-chlorophenoxyacetyl group at the 1-position and a phenoxy substituent at the 4-position. Its molecular formula is C₁₄H₁₆ClNO₄, with an average mass of 297.735 Da and a monoisotopic mass of 297.076786 Da .
Properties
CAS No. |
651300-89-9 |
|---|---|
Molecular Formula |
C19H20ClNO3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-phenoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C19H20ClNO3/c20-15-6-8-16(9-7-15)23-14-19(22)21-12-10-18(11-13-21)24-17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
InChI Key |
GMBGFBSXYIRXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- typically involves the reaction of piperidine with 4-chlorophenoxyacetyl chloride and phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or chlorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives are widely explored for their structural versatility and biological relevance. Below is a detailed comparison of 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-piperidine with structurally or functionally analogous compounds:
Structural Analogues with 4-Chlorophenoxy Substituents
Functional Analogues with Piperidine Cores
- Compound 7c (): Features a 4-chlorophenyl ring at the piperidine 4-position and a hydroxyl group. It exhibits equi-active inhibition compared to unsubstituted analogs, suggesting that bulky substituents can maintain activity despite steric hindrance .
- Compound 23 (): Synthesized via alkylation of 4-chlorophenoxy propyl bromide. Demonstrates moderate sigma-1 receptor selectivity and is used in dual-targeting ligand studies .
- 1-(1-(p-Tolylethynyl)cyclohexyl)piperidine (): Contains a tolylethynyl group, highlighting the role of aromaticity in enhancing binding affinity .
Substituent Effects on Activity
- 4-Chlorophenoxy Group: Enhances sigma-1 receptor binding (e.g., compound (-)-(S)-17 in achieves Kᵢ = 0.34 nM) .
- Phenoxy vs. Alkyl Chains: Shorter oxyethylenic chains (e.g., 2-carbon vs. 3-carbon) improve sigma-1 selectivity .
- Electron-Withdrawing Groups : Trifluoromethoxy (in ) increases metabolic stability and CNS penetration .
Key Research Findings
Sigma-1 Receptor Affinity: The 4-chlorophenoxy moiety is critical for high sigma-1 affinity. Compound (-)-(S)-17 (Kᵢ = 0.34 nM) demonstrates 547-fold selectivity over sigma-2 receptors . Substitution at the piperidine nitrogen (e.g., acetyl or benzyl groups) modulates activity. For example, N-benzoylpiperidine derivatives show negligible anti-AChE activity, while benzyl derivatives are potent .
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., NaOH/DMF/H₂O at 90°C for 15 minutes) improves yields and reduces reaction times compared to conventional methods .
- Chiral synthesis of alkylpiperidines (e.g., (-)-(S)-17) highlights the importance of stereochemistry in receptor selectivity .
Structure-Activity Relationships (SAR): Position 4: Bulky substituents (e.g., 4-chlorophenyl) enhance binding, while polar groups (hydroxyl, nitrile) reduce affinity . Position 1: Aromatic acetyl groups (e.g., 4-chlorophenoxyacetyl) improve lipophilicity and target engagement .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Mannich reaction | 87–98 | Paraformaldehyde, phenethylamine | |
| Nucleophilic substitution | 70–85 | 4-Chlorophenol, KOH |
Basic Question: How can researchers characterize this compound’s purity and structure?
Answer:
Critical analytical techniques include:
- NMR Spectroscopy : Confirm substitution patterns on the piperidine ring and acetyl groups (e.g., H NMR for aromatic protons, C NMR for carbonyl signals) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) .
- HPLC : Assess purity (>99% achievable via reverse-phase methods with UV detection at 254 nm) .
Advanced Question: How do structural modifications (e.g., halogen substitution) influence biological activity?
Answer:
The 4-chlorophenoxy group enhances lipophilicity and receptor binding affinity. Comparative studies show:
- Fluorine analogs : Improve metabolic stability but reduce potency in receptor assays .
- Phenoxy vs. benzyloxy substitution : Phenoxy groups increase solubility but may lower membrane permeability .
Methodological Tip : Use molecular docking to predict interactions with target enzymes (e.g., CYP450 isoforms) and validate via in vitro assays .
Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?
Answer:
Address discrepancies by:
- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify therapeutic windows .
- Assay Validation : Compare results across multiple models (e.g., cancer cell lines vs. primary cells) .
- Metabolite Profiling : Check for off-target effects from acetylated byproducts .
Example : In one study, cytotoxicity at >10 µM was attributed to non-specific membrane disruption, whereas sub-µM concentrations showed receptor-specific activity .
Basic Question: What safety precautions are critical during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods when handling volatile solvents (e.g., dichloromethane).
- Waste Disposal : Neutralize acidic/basic residues before disposal (P501 guidelines) .
Advanced Question: What computational tools can predict this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess passive diffusion rates .
- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity risks from acetylated metabolites .
Basic Question: What in vitro assays are suitable for initial biological screening?
Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for GPCR targets) .
- Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or kinase activity .
- Cytotoxicity : MTT or resazurin assays in HEK293 or HeLa cells .
Advanced Question: How can SAR studies guide the optimization of this compound?
Answer:
- Core Modifications : Replace piperidine with morpholine to reduce off-target binding .
- Side-Chain Engineering : Introduce sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) to enhance solubility without sacrificing potency .
- Stereochemistry : Resolve enantiomers via chiral HPLC and test for activity differences (e.g., R vs. S configurations) .
Basic Question: What are the storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility Considerations : Lyophilize and reconstitute in DMSO for long-term stock solutions .
Advanced Question: How can researchers validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm target binding in live cells .
- CRISPR Knockout Models : Validate specificity using cells lacking the putative target receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
